

Cell culture studies of Cenderitide's effects on human cardiac fibroblasts

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Compound of Interest

Compound Name: Cenderitide

Cat. No.: B10822481

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Application Notes: Cenderitide's Effects on Human Cardiac Fibroblasts

For Researchers, Scientists, and Drug Development Professionals

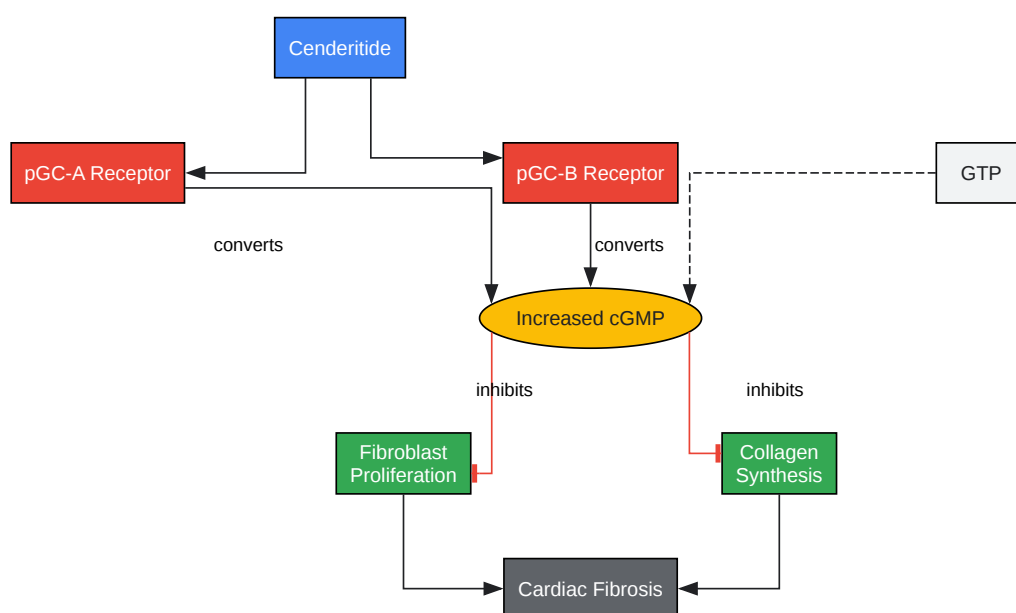
Introduction

Cardiac fibrosis, characterized by the excessive proliferation of cardiac fibroblasts and deposition of extracellular matrix (ECM), is a primary contributor to cardiac stiffness and heart failure. **Cenderitide** (CD-NP) is a novel chimeric natriuretic peptide engineered to combat these pathological processes. It is composed of C-type natriuretic peptide (CNP) fused to the C-terminus of Dendroaspis natriuretic peptide (DNP).[1][2][3] This unique structure allows **Cenderitide** to function as a dual agonist, activating both particulate guanylyl cyclase-A (pGC-A) and pGC-B receptors.[1][3] This dual activation triggers an increase in the intracellular second messenger, cyclic guanosine monophosphate (cGMP), which mediates the peptide's anti-fibrotic effects.[2]

In cell culture studies involving human cardiac fibroblasts (HCFs), **Cenderitide** has demonstrated potent anti-proliferative and anti-fibrotic properties.[1][4] It effectively inhibits fibroblast proliferation and collagen synthesis, proving superior to native peptides like BNP or CNP in reducing collagen production.[1] These attributes make **Cenderitide** a significant therapeutic candidate for targeting and potentially reversing cardiac fibrosis.[1]

Cenderitide's Anti-Fibrotic Signaling Pathway

Cenderitide exerts its effects by binding to natriuretic peptide receptors pGC-A and pGC-B on the surface of cardiac fibroblasts. This binding activates the guanylyl cyclase domain of the receptors, leading to the conversion of GTP to cGMP. The subsequent rise in intracellular cGMP concentration is central to mediating the downstream anti-fibrotic actions, which include the inhibition of pathways responsible for fibroblast proliferation and collagen synthesis.[1][2]



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Caption: **Cenderitide** signaling cascade in cardiac fibroblasts.

Summary of Experimental Data

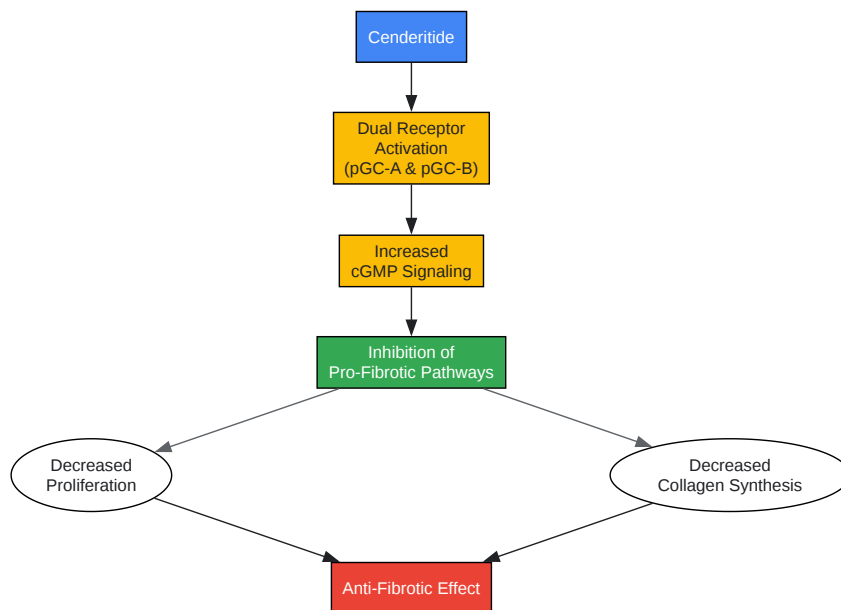
Quantitative data from in vitro studies highlights **Cenderitide**'s ability to suppress key fibrotic activities in human cardiac fibroblasts.

Parameter Measured	Cell Type	Treatment	Result	Reference
DNA Synthesis	Human Cardiac Fibroblasts (HCF)	Cenderitide (0.0037 µg/mL to 37 µg/mL)	Statistically significant suppression of DNA synthesis. [5]	[5]
Cell Proliferation	Hypertrophic HCF	Cenderitide released from films	Inhibition of HCF proliferation.[5]	[5]
Intracellular cGMP Production	Human Cardiac Fibroblasts (HCF)	Cenderitide	Verified bioactivity through elevated cGMP production.[4][5]	[4][5]
Collagen Production	Human Cardiac Fibroblasts (HCF)	Cenderitide vs. BNP and CNP	Cenderitide was superior in inhibiting collagen production.[1]	[1]

Experimental Protocols

The following protocols provide a framework for studying the effects of **Cenderitide** on human cardiac fibroblasts (HCFs) in a cell culture setting.





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